Decaglycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Emulsifying Agent in Food and Cosmetic Industries

Specific Scientific Field: Food Science and Cosmetic Science

Summary of the Application: Decaglycerol esters, such as Decaglycerol Laurates, are widely used as emulsifiers in food, medicine, and cosmetic industries . They are known for their excellent emulsifying properties .

Methods of Application or Experimental Procedures: Decaglycerol Laurates are typically synthesized using alkaline catalysts under stringent conditions . In a green synthesis approach, they can be prepared through a lipase-catalyzed process, employing the transesterification of methyl laurate with decaglycerol by the immobilized lipase (Novozym 435) .

Results or Outcomes: Under optimized conditions, 84.4% conversion of methyl laurate was achieved . The synthesized Decaglycerol Laurates exhibited good surface activities, reducing the surface tension of water to 33 mN·m −1 at a concentration magnitude of 10 −5 g/mL .

Production of Nonionic Vesicles

Specific Scientific Field: Colloid and Interface Science

Summary of the Application: Polyglycerol Fatty Acid Esters, which include Decaglycerol, are used in the preparation of nonionic vesicles .

Encapsulation of Resveratrol in Yogurt

Specific Scientific Field: Food Science

Summary of the Application: Decaglycerol monooleate, a derivative of Decaglycerol, is used in the formulation of yogurt to encapsulate resveratrol, a polyphenolic compound with health benefits .

Results or Outcomes: The yogurt formulated with sodium caseinate/decaglycerol monooleate emulsion showed the highest resveratrol retention rate, about 70% . Encapsulation effectively and persistently improved the dynamic bioaccessibility of resveratrol .

Production of Polyglycerol Fatty Acid Esters

Specific Scientific Field: Chemical Engineering

Summary of the Application: Decaglycerol is used in the production of Polyglycerol Fatty Acid Esters (PGFEs), which are efficient emulsifying agents . PGFEs are widely used in various fields, such as food, cosmetics, medicine, photography, inks, etc .

Methods of Application or Experimental Procedures: PGFEs can be synthesized by the esterification of one or more OH groups of polyglycerol with fatty acids . The transesterification between triglycerides and fatty acid methyl esters is also employed for the preparation of PGFE .

Stabilizing β-Carotene Emulsions

Specific Scientific Field: Food Biophysics

Summary of the Application: Decaglycerol monooleate, a derivative of Decaglycerol, is used to stabilize β-carotene emulsions . β-carotene is a pigment with high vitamin A activity and has been implicated in the prevention of serious human health disorders such as cancer, heart disease, macular degeneration, and cataracts .

Methods of Application or Experimental Procedures: β-carotene emulsions are prepared by high-pressure homogenization using β-carotene (0.1% w/w) in soybean oil as the oil phase and 1% (w/w) Decaglycerol monooleate in Milli-Q water as the water phase .

Results or Outcomes: Decaglycerol monooleate was demonstrated to be the most effective emulsifier in stabilizing β-carotene emulsions in this study . The emulsions showed stability during digestion in simulated gastric fluid .

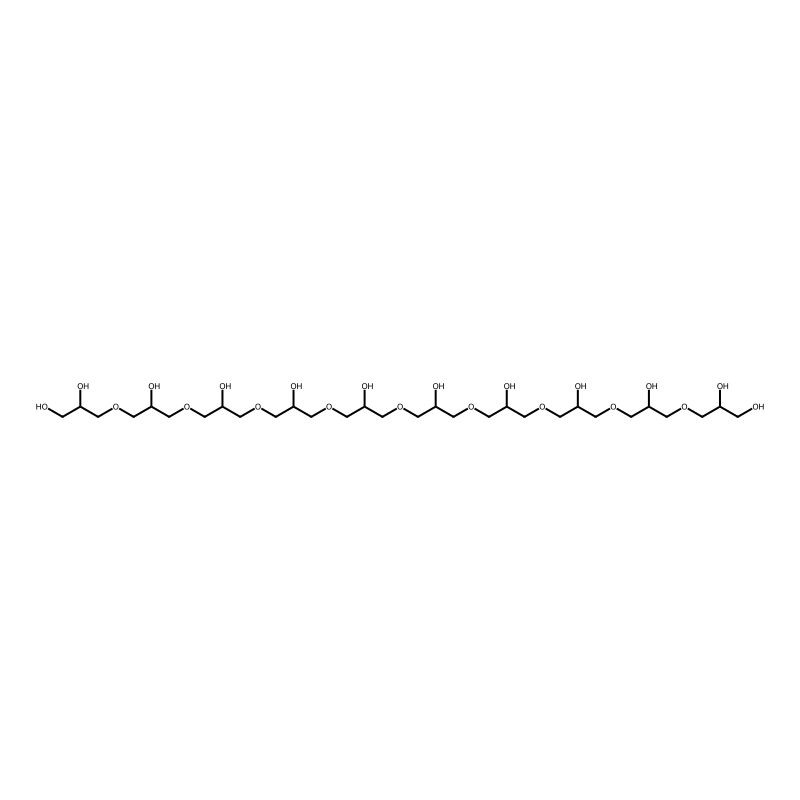

Decaglycerol is a polyol compound with the molecular formula and a CAS number of 9041-07-0. It is a highly branched glycerol derivative, consisting of ten glycerol units linked together through ether bonds. This structure contributes to its unique properties, such as high viscosity and emulsifying capabilities. Decaglycerol is often used in food, cosmetic, and pharmaceutical applications due to its biocompatibility and ability to enhance the solubility of various compounds .

Decaglycerol's specific mechanism of action depends on the application. Here are two potential areas of interest:

- Cryoprotection: Decaglycerol's ability to form hydrogen bonds with water molecules is being explored for its cryoprotective properties. It may help prevent ice crystal formation during freezing, protecting biological materials [].

- Drug Delivery: The multiple hydroxyl groups make decaglycerol a potential candidate for drug delivery systems. It can be used to design hydrogels for controlled drug release or as a component of nanoparticles for targeted drug delivery [].

- Esterification: Decaglycerol can react with fatty acids to form esters, such as decaglycerol stearate or monooleate, which are used as emulsifiers and surfactants in food and cosmetic formulations.

- Oxidation: Under certain conditions, decaglycerol can be oxidized to form aldehydes or carboxylic acids.

- Hydrogenation: The unsaturated derivatives of decaglycerol can undergo hydrogenation to produce saturated forms, altering their physical properties and stability .

Decaglycerol exhibits several biological activities:

- Emulsifying Agent: It stabilizes emulsions in food and cosmetic products, enhancing texture and shelf-life.

- Moisturizing Properties: Due to its hygroscopic nature, decaglycerol can attract moisture, making it beneficial in skin care formulations.

- Antimicrobial Activity: Some studies suggest that decaglycerol may possess antimicrobial properties, which could be advantageous in preserving formulations .

Decaglycerol can be synthesized through several methods:

- Polymerization of Glycerol: Glycerol is polymerized under controlled conditions using catalysts to form decaglycerol. This method allows for the production of high-purity decaglycerol.

- Transesterification: Glycerol esters can be transesterified with glycerol to yield decaglycerol.

- Chemical Modification: Existing glycerol derivatives can be chemically modified to increase their molecular weight and form decaglycerol .

Decaglycerol has diverse applications across various industries:

- Food Industry: Used as an emulsifier and stabilizer in sauces, dressings, and baked goods.

- Cosmetic Industry: Incorporated into creams, lotions, and other personal care products for its moisturizing properties.

- Pharmaceuticals: Acts as a solubilizing agent for poorly soluble drugs and enhances drug delivery systems .

Research on the interactions of decaglycerol with other compounds indicates:

- Synergistic Effects: When combined with certain surfactants or emulsifiers, decaglycerol can enhance the stability and performance of formulations.

- Compatibility Studies: Decaglycerol has been shown to be compatible with a variety of active ingredients in cosmetic formulations without affecting their efficacy .

Several compounds share structural similarities with decaglycerol, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Glycerin | Simple polyol; widely used as a humectant. | |

| Polyglycerin | (n ≥ 3) | Mixture of glycerin polymers; versatile emulsifier. |

| Decaglycerol Stearate | Ester derivative; enhances emulsion stability. | |

| Decaglycerol Monooleate | Emulsifier; improves solubility of lipophilic substances. |

Uniqueness of Decaglycerol

Decaglycerol stands out due to its high molecular weight and unique branching structure, which provides superior emulsifying properties compared to simpler polyols like glycerin. Its ability to form stable emulsions makes it particularly valuable in both food and cosmetic applications where texture and stability are crucial .

The structural architecture of decaglycerol exhibits remarkable diversity, fundamentally categorized into linear and cyclic conformations that significantly influence its physicochemical properties and applications [1] [2]. Linear polyglycerols, denoted as linear polyglycerol, are characterized by a well-defined chain structure obtained through controlled polymerization of protected glycidol derivatives followed by deprotection [1] [3]. These linear architectures demonstrate enhanced control over molecular weight distribution and provide predictable structural properties essential for biomedical applications [1].

In contrast, cyclic polyglycerol architectures present a fundamentally different topological arrangement where the polymer chain forms closed-loop structures [2]. Recent investigations utilizing low molecular weight cyclic polyglycidol as macroinitiators have demonstrated the synthesis of cyclic graft hyperbranched polyglycerol structures with molecular weights ranging from 10³ to 10⁶ g/mol [2]. These cyclic architectures exhibit distinct morphological characteristics, with atomic force microscopy revealing spherical conformations in contrast to the cylindrical shapes observed in linear polyglycerol graft hyperbranched structures [2].

The architectural differences between linear and cyclic decaglycerol manifest in their solution behavior and bulk properties. Small-angle X-ray scattering studies confirm that both architectures adopt compact particle-like structures rather than typical random polymer chain conformations [2]. However, cyclic polyglycerol graft hyperbranched structures demonstrate higher glass transition temperatures compared to their linear counterparts of equivalent molecular weight, indicating enhanced segmental packing density near the cyclic core [2].

The synthesis of linear decaglycerol typically involves the alkaline-catalyzed oligomerization of glycerol under controlled conditions, with temperatures ranging from 200-250°C and pressures of 10-20 bar [4]. This process minimizes the formation of cyclic oligomers, with modern separation technologies achieving linear polyglycerol products containing less than 5% cyclic compounds for polyglycerols up to hexaglycerol [5]. The distinction between linear and cyclic architectures becomes particularly significant in decaglycerol due to the increased probability of intramolecular cyclization as chain length increases.

Ether Bond Connectivity Patterns in Decaglycerol

The molecular structure of decaglycerol is fundamentally defined by nine ether bonds connecting ten glycerol units, creating a complex network of C-O-C linkages that determine the compound's conformational flexibility and functionality [4] [6]. These ether bonds exhibit distinct connectivity patterns that can be systematically categorized based on the carbon positions involved in the linkage formation.

Primary-secondary ether bonds represent the predominant connectivity pattern in decaglycerol, formed between the terminal hydroxyl groups (C-1 position) of one glycerol unit and the secondary hydroxyl group (C-2 position) of another [7] [6]. This 1,2-linkage pattern occurs most frequently during the glycerol oligomerization process due to the enhanced nucleophilicity of primary hydroxyl groups and their preferential deprotonation under alkaline conditions [6]. The prevalence of 1,2-linkages contributes significantly to the branched architecture characteristic of polyglycerol compounds.

Secondary-secondary ether bonds, while less frequent, play a crucial role in creating branching points within the decaglycerol structure [6]. These 2,2-linkages form when both secondary carbon positions of different glycerol units participate in ether bond formation, resulting in increased structural complexity and higher degrees of branching. The formation of such linkages is influenced by reaction conditions, with higher temperatures and longer reaction times promoting secondary hydroxyl group activation [8].

The glycerol oligomerization reaction proceeds through nucleophilic substitution mechanisms where deprotonated hydroxyl groups attack the electrophilic carbon centers of neighboring glycerol molecules [6]. In situ Fourier transform infrared spectroscopy monitoring reveals the progressive formation of C-O-C stretching vibrations at 1100 cm⁻¹, providing quantitative assessment of ether bond formation kinetics [6]. The reaction follows pseudo-first-order kinetics, with rate constants dependent on catalyst basicity and steric hindrance effects.

Ionic liquid catalysts have demonstrated remarkable selectivity in controlling ether bond connectivity patterns during polyglycerol synthesis [6]. Studies reveal that catalyst structure significantly influences the distribution of linear versus cyclic products, with long alkyl substituents in the catalyst cation promoting the formation of cyclic structures such as α,α-cyclodiglycerol [6]. The formation of cyclic products occurs through intramolecular cyclization when rapid nucleophilic activation combines with steric hindrance effects.

The ether bond connectivity patterns directly influence the hydrophilic character of decaglycerol. Each ether linkage reduces the total number of available hydroxyl groups by one while contributing to the overall molecular framework. In decaglycerol, the nine ether bonds connect ten glycerol units while preserving twelve hydroxyl groups, maintaining the compound's highly hydrophilic nature [4] [9]. This structural arrangement creates an optimal balance between molecular stability through ether linkages and functional reactivity through available hydroxyl groups.

Impact of Polymerization Degree on Hydrophilic-Lipophilic Balance

The hydrophilic-lipophilic balance of decaglycerol demonstrates a profound dependence on the degree of polymerization, exhibiting a linear correlation that fundamentally governs its surfactant properties and applications [10] [11]. Analysis of polyglycerol compounds ranging from monoglycerol to dodecaglycerol reveals a systematic increase in hydrophilic character with each additional glycerol unit incorporated into the molecular structure.

Decaglycerol, with its polymerization degree of ten, exhibits an exceptionally high hydrophilic-lipophilic balance value of approximately 37.1, positioning it as a super hydrophilic agent within the polyglycerol family [10]. This represents a remarkable 876% increase from monoglycerol's hydrophilic-lipophilic balance value of 3.8, demonstrating the exponential enhancement of hydrophilic character achieved through controlled polymerization. The linear relationship follows the equation: HLB = 3.70 × (Degree of Polymerization) + 0.10, with each additional glycerol unit contributing an average increase of 3.70 hydrophilic-lipophilic balance units.

The molecular basis for this hydrophilic-lipophilic balance enhancement lies in the progressive increase of hydroxyl groups relative to the hydrocarbon backbone. Decaglycerol contains twelve hydroxyl groups distributed across its ten-unit structure, creating an exceptionally high density of hydrophilic functionality [4] [9]. This hydroxyl group proliferation dramatically increases the compound's affinity for aqueous environments while maintaining structural integrity through ether bond networks.

Comparative analysis with other polyglycerol fatty acid esters reveals that hydrophilic-lipophilic balance values increase proportionally with the degree of polymerization of the polyglycerol hydrophilic moiety, while decreasing with increased fatty acid chain length or degree of esterification [10]. For unesterified polyglycerols, the relationship demonstrates perfect linearity (correlation coefficient = 1.0000), indicating the predictable nature of hydrophilic-lipophilic balance modification through controlled polymerization.

The practical implications of decaglycerol's high hydrophilic-lipophilic balance value extend to its applications as an oil-in-water emulsifier and solubilizing agent. With values exceeding 18, decaglycerol functions primarily in hydrophilic formulations, exhibiting excellent solubility in water and polar solvents while maintaining minimal interaction with lipophilic phases [11] [12]. This property profile makes decaglycerol particularly suitable for applications requiring strong hydrophilic character, such as pharmaceutical solubilizers and cosmetic hydrogels.

The hydrophilic-lipophilic balance progression from lower-degree polyglycerols to decaglycerol demonstrates distinct application transitions. While monoglycerol (HLB ~3.8) functions as a water-in-oil emulsifier, and triglycerol (HLB ~11.2) serves as an oil-in-water emulsifier, decaglycerol's elevated hydrophilic-lipophilic balance value of 37.1 positions it for specialized applications requiring extreme hydrophilicity [10] [13]. This progression enables formulators to select polyglycerol compounds with precisely tailored hydrophilic-lipophilic balance values for specific application requirements.

Purity

XLogP3

Exact Mass

Boiling Point

Density

Appearance

Storage

Other CAS

General Manufacturing Information

Dates

2: Wakisaka S, Nakanishi M, Gohtani S. Phase behavior and formation of o/w nano-emulsion in vegetable oil/ mixture of polyglycerol polyricinoleate and polyglycerin fatty acid ester/water systems. J Oleo Sci. 2014;63(3):229-37. Epub 2014 Feb 13. PubMed PMID: 24521844.

3: Nakamura A, Hasegawa K, Yajima I, Nasu A, Kaneda I. Use of structure-controlled polymers as high performance powder dispersants in the silicone oil phase. J Oleo Sci. 2007;56(5):245-51. PubMed PMID: 17898488.

4: Ostertag H, Wurziger J. [Contributions on the biological behavior of polyglycerin compounds]. Arzneimittelforschung. 1965 Aug;15(8):869-72. German. PubMed PMID: 5898638.

5: BICHEL J, THERKELSEN AJ, STENDERUP A. [STUDIES ON THE POSSIBLE CANEROGENICITY OF A POLYGLYCERIN ESTER]. Arzneimittelforschung. 1964 Mar;14:238-9. German. PubMed PMID: 14235999.